molecular formula C18H15F3N4O3 B11080320 Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)-

Isonicotinamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)-

Cat. No.: B11080320
M. Wt: 392.3 g/mol
InChI Key: LNHGPAVWYFREQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, an imidazolidinyl ring, and an isonicotinamide moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE typically involves multi-step organic reactions. One common approach is the condensation of isonicotinic acid with an appropriate amine, followed by cyclization to form the imidazolidinyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, while the imidazolidinyl ring facilitates its interaction with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]CYCLOPROPANECARBOXAMIDE
  • N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]FLUOROBENZAMIDE

Uniqueness

Compared to similar compounds, N-[2,5-DIOXO-1-(2-PHENYLETHYL)-4-(TRIFLUOROMETHYL)-4-IMIDAZOLIDINYL]ISONICOTINAMIDE stands out due to its isonicotinamide moiety, which imparts unique chemical and biological properties. This structural feature enhances its potential for therapeutic applications and its ability to interact with a broader range of molecular targets.

Properties

Molecular Formula

C18H15F3N4O3

Molecular Weight

392.3 g/mol

IUPAC Name

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

InChI

InChI=1S/C18H15F3N4O3/c19-18(20,21)17(23-14(26)13-6-9-22-10-7-13)15(27)25(16(28)24-17)11-8-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,23,26)(H,24,28)

InChI Key

LNHGPAVWYFREQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.